![molecular formula C11H15BrO2 B3094126 2-(2-Benzyloxy)ethoxy-1-bromoethane CAS No. 125562-32-5](/img/structure/B3094126.png)
2-(2-Benzyloxy)ethoxy-1-bromoethane
Overview
Description
2-(2-Benzyloxy)ethoxy-1-bromoethane is a chemical compound with the molecular formula C9H11BrO . It has an average mass of 215.087 Da and a monoisotopic mass of 213.999313 Da .
Molecular Structure Analysis
The molecular structure of 2-(2-Benzyloxy)ethoxy-1-bromoethane consists of a benzene ring attached to an ethoxy group, which is further attached to a bromoethane group .Scientific Research Applications
Green Synthesis Approaches
- KHSO4-Catalyzed Synthesis : 2-(2-Benzyloxy)ethoxy-1-bromoethane is utilized in a green, economical synthesis process catalyzed by KHSO4 under solvent-free conditions. This method is notable for its simplicity and chemoselectivity without the need for transition-metal catalysts or solvents, and the catalyst is recyclable (Joshi, Suresh, & Adimurthy, 2013).
Polymerization and Material Science
- Topochemical Polymerizations : The compound is involved in the synthesis of highly conjugated monomers for topochemical polymerizations, contributing to the development of crystalline polymers with varying molecular packing modes (Nomura et al., 2004).
- Self-Assembling Columnar Structures : It is used in synthesizing polymers with highly tapered side chains that form self-assembling, columnar hexagonal phases, indicating its potential in advanced material science (Chvalun et al., 1998).
Chemical Synthesis
- Synthesis of Novel Spiro Heterocycles : In the field of organic synthesis, it is involved in the creation of novel spiro heterocycles containing thiadiazine, thiazole, and oxazole derivatives (Dabholkar & Bhusari, 2013).
- NMR Spectral Analysis : Nuclear Magnetic Resonance (NMR) spectral analysis uses the compound for structural identification in chemical research (Yu Shu-lin, 2010).
Transition-Metal Complexes and Catalysis
- Transition-Metal Complex Applications : It is used in the preparation of silver(I) and rhodium(I) complexes for catalyzing cycloaddition reactions, demonstrating its role in catalysis and organometallic chemistry (Gómez et al., 2007).
Electrochemistry and Battery Technology
- Electrolyte Solvents for Li-ion Batteries : Novel silane compounds including variants of 2-(2-Benzyloxy)ethoxy-1-bromoethane are synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. This indicates its potential in improving battery technology (Amine et al., 2006).
properties
IUPAC Name |
2-(2-bromoethoxy)ethoxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDYCZVOXLQKMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276891 | |
Record name | [[2-(2-Bromoethoxy)ethoxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((2-(2-Bromoethoxy)ethoxy)methyl)benzene | |
CAS RN |
125562-32-5 | |
Record name | [[2-(2-Bromoethoxy)ethoxy]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125562-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [[2-(2-Bromoethoxy)ethoxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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